
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide, also known as MTSES, is a sulfhydryl-modifying agent that has been widely used in scientific research. MTSES is a small molecule that can react with cysteine residues in proteins, leading to changes in protein structure and function.
作用机制
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of this compound attacks the thiol group of cysteine, leading to the formation of a covalent bond. This reaction can lead to changes in protein structure and function, as well as the formation of protein-protein and protein-ligand interactions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of ion channels, transporters, and receptors, leading to changes in cellular signaling and function. This compound can also affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
实验室实验的优点和局限性
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It can react with cysteine residues in proteins, leading to changes in protein structure and function. This compound can also be used to design inhibitors of enzyme activity. However, there are some limitations to the use of this compound in lab experiments. It can react with other nucleophilic residues, such as lysine and histidine, leading to non-specific modifications. This compound can also be toxic to cells at high concentrations, leading to cell death and artifacts in experimental results.
未来方向
There are several future directions for the use of N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide in scientific research. One direction is the development of more specific and selective sulfhydryl-modifying agents. These agents could be used to target specific cysteine residues in proteins, leading to more precise changes in protein structure and function. Another direction is the use of this compound in drug design. This compound could be used to design inhibitors of enzyme activity, leading to the development of new drugs for the treatment of diseases. Finally, this compound could be used in the study of protein-protein and protein-ligand interactions. It could be used to identify new binding sites and to design new ligands for specific proteins.
合成方法
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide can be synthesized by reacting 2-methyl-4-thiophen-3-ylpyrrolidine with N-methylisatoic anhydride in the presence of triethylamine. The resulting product is then reacted with chlorosulfonic acid to form this compound. The synthesis method of this compound has been well-established and can be easily scaled up for large-scale production.
科学研究应用
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide has been widely used in scientific research as a tool to study protein structure and function. It can react with cysteine residues in proteins, leading to changes in protein conformation and activity. This compound has been used to study the structure and function of ion channels, transporters, and receptors. It has also been used to study the mechanism of action of enzymes and to design inhibitors of enzyme activity.
属性
IUPAC Name |
N-methyl-2-(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)-2-oxoethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-9-5-11(10-3-4-18-7-10)6-14(9)12(15)8-19(16,17)13-2/h3-4,7,9,11,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMCOQWXLSDLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)CS(=O)(=O)NC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
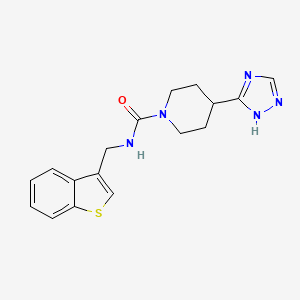

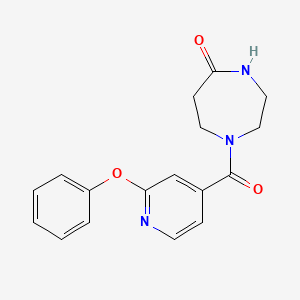
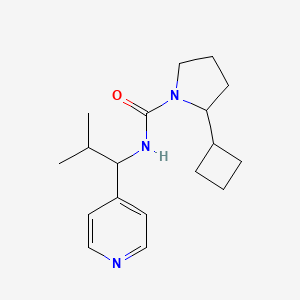
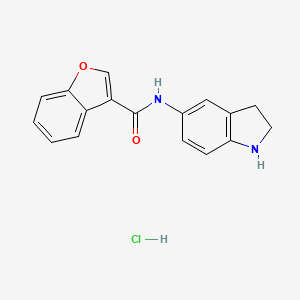
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
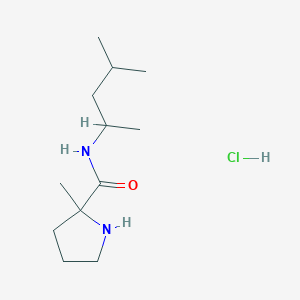
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)